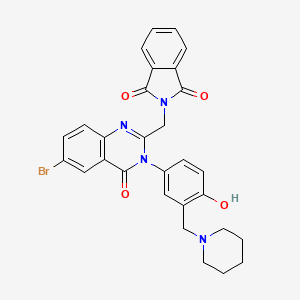
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and various substituents that are introduced through nucleophilic substitution, electrophilic addition, or condensation reactions. The reaction conditions may vary depending on the desired substituents and the complexity of the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce various functional groups such as hydroxyl, amino, or halogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to the desired therapeutic effects. For example, binding to a specific enzyme may inhibit its activity and reduce inflammation or cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide derivatives: Known for their use in medicinal chemistry and as intermediates in organic synthesis.
Quinazolinone derivatives: Studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their specific structural features and the ability to undergo various chemical transformations. This versatility makes them valuable in the development of new drugs and materials.
Conclusion
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex and versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structural features and ability to undergo various chemical reactions make it a valuable target for scientific research and industrial development.
Eigenschaften
CAS-Nummer |
134700-41-7 |
|---|---|
Molekularformel |
C29H25BrN4O4 |
Molekulargewicht |
573.4 g/mol |
IUPAC-Name |
2-[[6-bromo-3-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H25BrN4O4/c30-19-8-10-24-23(15-19)29(38)34(20-9-11-25(35)18(14-20)16-32-12-4-1-5-13-32)26(31-24)17-33-27(36)21-6-2-3-7-22(21)28(33)37/h2-3,6-11,14-15,35H,1,4-5,12-13,16-17H2 |
InChI-Schlüssel |
YWDUHODNSWJPKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)CN5C(=O)C6=CC=CC=C6C5=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
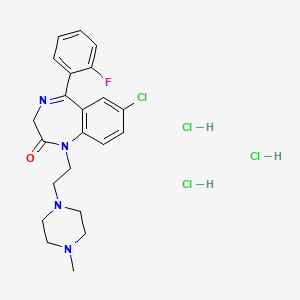
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)


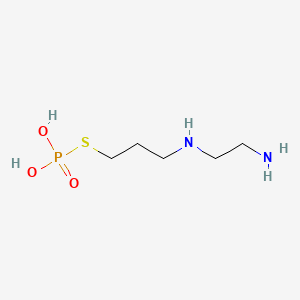
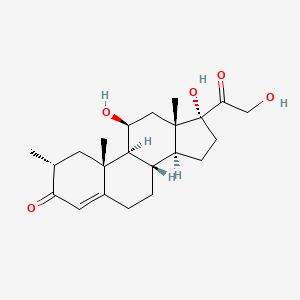
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)
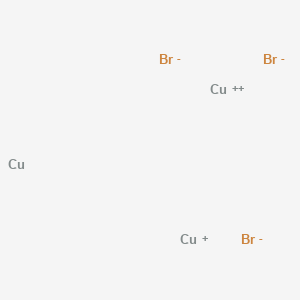
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)
![3',7'-Dihydroxy-2'-(hydroxymethyl)-2',4',7'-trimethyl-2',7'-dihydrospiro[cyclopropane-1,5'-inden]-6'(3'h)-one](/img/structure/B13733711.png)
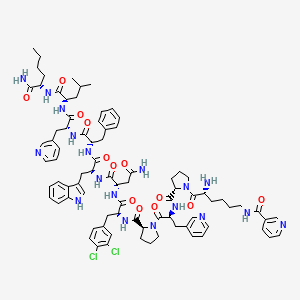
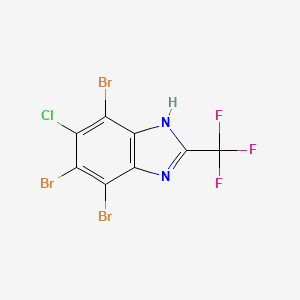
![(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride](/img/structure/B13733726.png)
